2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine is a compound that features a trifluoromethyl group attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of benzofuran derivatives using reagents like CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity and activity. The benzofuran ring can interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: This compound has a similar trifluoromethyl group but attached to a thiophene ring instead of a benzofuran ring.
2-(4-fluorophenyl)ethan-1-amine: This compound features a fluorophenyl group, which is structurally similar but lacks the benzofuran ring.
Uniqueness
2-[7-(Trifluoromethyl)-1-benzofuran-2-yl]ethan-1-amine is unique due to the combination of the trifluoromethyl group and the benzofuran ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H10F3NO |
---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
2-[7-(trifluoromethyl)-1-benzofuran-2-yl]ethanamine |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-2-7-6-8(4-5-15)16-10(7)9/h1-3,6H,4-5,15H2 |
InChI Key |
VCYWGXSQVYWASO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)OC(=C2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.